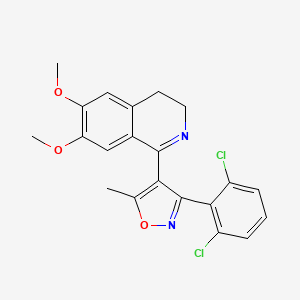

![molecular formula C14H19NO5 B2905049 Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate CAS No. 141518-55-0](/img/structure/B2905049.png)

Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate” is a chemical compound. It contains a tert-butoxycarbonyl group, which finds large applications in synthetic organic chemistry .

Synthesis Analysis

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Chemical Reactions Analysis

In terms of chemical reactions, the tert-butoxycarbonyl (Boc) group in the compound can be selectively deprotected from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .Applications De Recherche Scientifique

Hydrogen Bond Studies

Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate and its derivatives have been a subject of study for their hydrogen bonding properties. Research conducted by Romero and Margarita (2008) on similar compounds highlights the significance of intramolecular and intermolecular hydrogen bonds. This study, focusing on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, reveals the importance of these bonds in the molecular structure and stability, which could be relevant for this compound as well (Romero & Margarita, 2008).

Peptide Modification and Synthesis

The compound and its related structures have been used in peptide synthesis. Matt and Seebach (1998) discuss the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues. They describe how peptides with acidic backbone-bound CH groups can be modified, including the use of tert-butoxycarbonyl (Boc) protection, a key functional group in the compound of interest. This research provides insights into the potential use of this compound in peptide chemistry and drug design (Matt & Seebach, 1998).

Synthesis of Antimicrobial Agents

Doraswamy and Ramana (2013) explored the synthesis of compounds with potential antimicrobial properties. Their study included compounds structurally similar to this compound. This suggests the potential of this compound in the development of new antimicrobial agents (Doraswamy & Ramana, 2013).

Asymmetric Synthesis of Amino Acid Derivatives

Davies, Fenwick, and Ichihara (1997) conducted research on asymmetric synthesis, where they synthesized derivatives similar to the compound . This study provides a perspective on the use of such compounds in the synthesis of enantiomerically pure amino acid derivatives, which are crucial in pharmaceutical and chemical industries (Davies, Fenwick, & Ichihara, 1997).

Synthesis of Complex Peptide Structures

Research by Swaroop, Tripathy, Jachak, and Reddy (2014) demonstrates the application of similar compounds in the synthesis of complex peptide structures. Their work on the synthesis of microsporin B, an unusual amino acid residue, involves steps and processes that could be relevant for working with this compound (Swaroop, Tripathy, Jachak, & Reddy, 2014).

Photocatalytic Degradation Studies

The compound's related structures have been used in studies of photocatalytic degradation. Sakkas et al. (2007) investigated the photocatalytic transformation of salbutamol, which shares structural similarities with the compound. This indicates potential applications in environmental chemistry and degradation studies (Sakkas et al., 2007).

Propriétés

IUPAC Name |

methyl (2R)-2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(17)19-4)9-5-7-10(16)8-6-9/h5-8,11,16H,1-4H3,(H,15,18)/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJGPDQDXKDZTQ-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(trifluoromethyl)phenyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2904971.png)

![N-(2-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2904973.png)

![(3-Bromophenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2904974.png)

![5-Bromo-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2904975.png)

![(2R,6S)-4-(7-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine](/img/structure/B2904977.png)

![Methyl {[6-({[(2-chloro-4-methylphenyl)amino]carbonyl}amino)-2-(4-fluorophenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2904978.png)

![N-benzyl-7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2904981.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)butyramide](/img/structure/B2904983.png)

![3-[(4-fluorobenzyl)amino]-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one](/img/structure/B2904986.png)